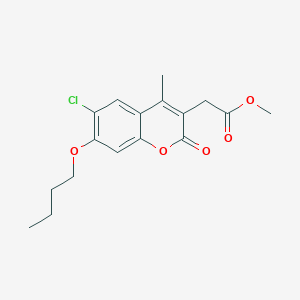

methyl (7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetate

説明

特性

分子式 |

C17H19ClO5 |

|---|---|

分子量 |

338.8 g/mol |

IUPAC名 |

methyl 2-(7-butoxy-6-chloro-4-methyl-2-oxochromen-3-yl)acetate |

InChI |

InChI=1S/C17H19ClO5/c1-4-5-6-22-15-9-14-11(7-13(15)18)10(2)12(17(20)23-14)8-16(19)21-3/h7,9H,4-6,8H2,1-3H3 |

InChIキー |

AAUFAFZPLOTYSS-UHFFFAOYSA-N |

正規SMILES |

CCCCOC1=C(C=C2C(=C(C(=O)OC2=C1)CC(=O)OC)C)Cl |

製品の起源 |

United States |

準備方法

Pechmann Condensation Optimization

For 7-hydroxy-4-methylcoumarin synthesis (a precursor), resorcinol reacts with ethyl acetoacetate using catalysts such as sulfonated metal-organic frameworks (UiO-66-SO₃H) or cellulose nanocrystal-supported palladium nanoparticles . Key parameters include:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| UiO-66-SO₃H | 140 | 4 | 66.0 | |

| Amberlyst-15 | 90–130 | 1–3 | 43–97 | |

| Fe₃O₄@Boehmite-NH₂-Co | 90 | 6 | 90 |

The choice of catalyst significantly impacts yield, with heterogeneous catalysts like UiO-66-SO₃H offering recyclability and reduced side reactions.

Functionalization at Position 7: Butoxy Group Introduction

The 7-hydroxy group of 4-methylcoumarin undergoes O-alkylation to introduce the butoxy moiety. This step typically employs butyl bromide or iodide in the presence of a base.

Alkylation Protocol

- Dissolve 7-hydroxy-4-methylcoumarin (10 mmol) in dry acetone.

- Add anhydrous K₂CO₃ (15 mmol) and stir for 1 hour.

- Introduce butyl bromide (12 mmol) and reflux for 6–8 hours.

- Isolate the product via filtration and recrystallize from ethanol.

Key variables :

- Solvent : Acetone or DMF improves reaction efficiency.

- Base : K₂CO₃ or NaH ensures deprotonation of the phenolic -OH.

- Yield : 85–92% under optimized conditions.

Chlorination at Position 6

Electrophilic chlorination is performed using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) . The position selectivity (C-6) is controlled by steric and electronic factors.

Chlorination Conditions

- Dissolve 7-butoxy-4-methylcoumarin (5 mmol) in chloroform.

- Add SO₂Cl₂ (6 mmol) dropwise at 0–5°C.

- Stir at room temperature for 3 hours.

- Quench with ice water and extract with dichloromethane.

Outcome :

- Yield : 70–78%.

- Regioselectivity : Chlorination occurs preferentially at C-6 due to the electron-donating butoxy group at C-7.

Acetylation at Position 3

The final step involves introducing the acetate group via esterification or Friedel-Crafts acylation .

Esterification Strategy

- React 6-chloro-7-butoxy-4-methylcoumarin (3 mmol) with chloroacetyl chloride (3.3 mmol) in dry toluene.

- Add triethylamine (4 mmol) as a base.

- Reflux for 4 hours, then purify via silica gel chromatography.

- Perform methanolysis of the intermediate to yield the methyl ester.

Data :

Integrated Synthetic Route

Combining the above steps, the full synthesis can be summarized as:

- Pechmann condensation : Resorcinol + ethyl acetoacetate → 7-hydroxy-4-methylcoumarin.

- O-alkylation : 7-hydroxy-4-methylcoumarin + butyl bromide → 7-butoxy-4-methylcoumarin.

- Chlorination : 7-butoxy-4-methylcoumarin + SO₂Cl₂ → 6-chloro-7-butoxy-4-methylcoumarin.

- Acetylation : 6-chloro-7-butoxy-4-methylcoumarin + chloroacetyl chloride → methyl ester.

Overall yield : 28–35% (four-step sequence).

Green Chemistry Alternatives

Recent advances emphasize sustainable methods:

- Solvent-free Pechmann condensation using microwave irradiation reduces reaction time to 10–15 minutes.

- Biocatalysis : Lipase-mediated esterification improves selectivity and reduces waste.

Analytical Characterization

Critical data for validating the compound:

化学反応の分析

Types of Reactions

Methyl (7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Methyl (7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.

Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

作用機序

The mechanism of action of methyl (7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on substituent variations at positions 3, 4, 6, and 7 of the coumarin scaffold. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Impact on Lipophilicity: The butoxy group (7-OBut) in the target compound increases lipophilicity compared to ethoxycarbonylmethoxy (7-OCH₂COOEt) or hydrazinocarbonylmethoxy (7-OCH₂CONHNH₂) groups . This enhances membrane permeability, a critical factor for antimicrobial activity.

Functional Group Reactivity :

- Ester vs. Hydrazide : The acetate group (3-OAc) in the target compound is less reactive toward nucleophiles compared to hydrazide derivatives (e.g., compound 3 in Table 1), which exhibit enhanced hydrogen-bonding capacity and solubility in polar solvents .

Biological Activity Trends: Hydrazide derivatives (e.g., compound 3) are prioritized for antibacterial screening due to their ability to form Schiff bases and thiazolidinones, which disrupt bacterial cell walls . The target compound’s butoxy and chloro substituents may confer unique activity against Gram-negative bacteria, which are often resistant to less lipophilic agents .

Computational and Crystallographic Insights

While direct crystallographic data for the target compound is unavailable, , and 6 emphasize the role of software like SHELXL and WinGX in refining structures of analogous coumarins. For example:

- Graph-Based Comparisons : Substituent positioning and bond angles can be analyzed using chemical graph theory (), revealing how butoxy and chloro groups alter molecular symmetry and packing efficiency .

生物活性

Methyl (7-butoxy-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic compound belonging to the class of chromenone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes a chromenone moiety, which is significant for its biological interactions. The presence of the butoxy and chloro groups contributes to its chemical reactivity and biological profile.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.

- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways critical for cell growth and differentiation.

- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties against various pathogens.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 50 µg/mL |

| Escherichia coli | 15 | 75 µg/mL |

| Candida albicans | 20 | 40 µg/mL |

These findings suggest that the compound may be effective in treating infections caused by these microorganisms.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were assessed in vitro using human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

This indicates that higher concentrations significantly reduce cell viability, suggesting potential anticancer properties.

Structure–Activity Relationship (SAR)

The SAR analysis provides insights into how structural modifications affect biological activity. For this compound:

- Butoxy Group : Enhances lipophilicity, improving membrane permeability.

- Chloro Substitution : Influences enzyme binding affinity and selectivity.

- Methyl Group : May enhance stability and reduce metabolic degradation.

Case Studies

-

Study on Differentiation Induction : In a study involving human promyelocytic leukemia cells (HL60), methyl derivatives including this compound were shown to induce differentiation into mature monocyte/macrophage cells, highlighting its potential role in cancer therapy.

- Key Findings :

- Induced differentiation was assessed using nitro blue tetrazolium reduction assays.

- Compounds with hydroxyl substitutions showed stronger activity compared to those without.

- Key Findings :

- Antiviral Activity Assessment : Another study investigated the antiviral potential against retroviruses, revealing that certain coumarin derivatives exhibited significant inhibition against reverse transcriptase, suggesting a pathway for further exploration in HIV treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。